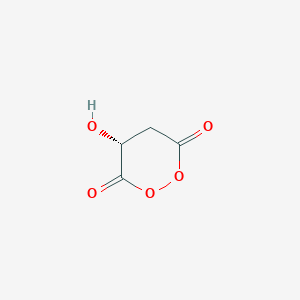

(4R)-4-hydroxydioxane-3,6-dione

Description

Propriétés

IUPAC Name |

(4R)-4-hydroxydioxane-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-2-1-3(6)8-9-4(2)7/h2,5H,1H2/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDRUIUSBBUJSN-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)OOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Multi-Component Synthesis Using Magnesium Perchlorate Catalysis

A prominent approach involves a one-pot, three-component reaction catalyzed by magnesium perchlorate (Mg(ClO4)2), which acts as a solid acid catalyst under solvent-free conditions. This method leverages the reactivity of 4-hydroxycoumarin, cyclic 1,3-diketones (e.g., dimedone), and aldehydes (aromatic or aliphatic) to synthesize tetrahydrochromeno[4,3-b]chromene-6,8-dione derivatives, which are structurally related to (4R)-4-hydroxydioxane-3,6-dione.

| Parameter | Details |

|---|---|

| Catalyst | Magnesium perchlorate (Mg(ClO4)2) |

| Temperature | 90°C |

| Solvent | Solvent-free |

| Reaction Time | Varies (short, typically 30–60 minutes) |

| Yield | High (up to 90%) |

- Mg(ClO4)2 was identified as the most effective catalyst among tested Lewis acids, outperforming MgSO4, MgBr2, MgCl2, and LiClO4 in terms of yield and reaction time.

- The method demonstrates high efficiency, short reaction times, and environmental friendliness, avoiding organic solvents.

- Aromatic aldehydes with electron-withdrawing groups tend to give higher yields compared to those with electron-donating groups.

The process involves condensation of 4-hydroxycoumarin, a cyclic diketone, and aldehyde, facilitated by Mg(ClO4)2, leading to cyclization and formation of the hydroxydioxane core.

Oxidative Approaches for Direct Synthesis

Oxidation strategies have been employed to synthesize hydroxydioxane derivatives directly from precursors such as dihydronaphthalenes or related intermediates. Notably, a modified Jones oxidation has been used to convert steroidal or aromatic precursors into 4-ene-3,6-dione compounds, which are structurally related to the target compound.

| Oxidant | Reagent | Solvent | Time | Yield |

|---|---|---|---|---|

| Jones reagent | Chromium trioxide in sulfuric acid | Acetone | 1–2 hours | 77–89% |

| Tetra-n-propylammonium perruthenate (TPAP) | TPAP, N-methylmorpholine N-oxide | Acetonitrile | 1.5 hours | 88% |

- High yields (77–89%) were achieved with short reaction times.

- The oxidation process is straightforward and scalable, offering an alternative to multi-step syntheses.

- The approach is applicable to steroidal frameworks and aromatic precursors, facilitating access to hydroxydioxane derivatives.

Synthesis via Silyl and Enol Ether Intermediates

Another route involves the formation of silyl enol ethers from suitable precursors, followed by controlled oxidation or cyclization to generate the hydroxydioxane ring system.

- Preparation of bis(trialkylsilyl)enol ethers from ketone precursors using trimethylsilyl iodide (TMSI) or hexamethyldisilazane (HMDS).

- Subsequent oxidation or cyclization under mild conditions to form the hydroxydioxane core.

| Reagent | Conditions | Yield |

|---|---|---|

| TMSI or HMDS | Low temperature (-30°C to room temperature) | 83% |

- This method provides high yields and regioselectivity.

- Suitable for synthesizing derivatives with various substituents on the dioxane ring.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multi-component catalysis (Mg(ClO4)2) | Solvent-free, rapid, high-yield | Environmentally friendly, scalable | Limited to specific substrates |

| Oxidative transformations | Direct oxidation of precursors | High yields, short times | Requires oxidants and specific conditions |

| Silyl enol ether routes | Use of silyl intermediates | High regioselectivity | Multi-step, requires careful control |

Analyse Des Réactions Chimiques

Types of Reactions: ®-2-Hydroxy-succinic acid-4-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

Reduction: Reduction reactions can yield dihydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dicarboxylic acids, while reduction can produce dihydroxy compounds.

Applications De Recherche Scientifique

®-2-Hydroxy-succinic acid-4-lactone has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in organic synthesis, enabling the production of enantiomerically pure compounds.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug synthesis.

Mécanisme D'action

The mechanism of action of ®-2-hydroxy-succinic acid-4-lactone involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic processes, acting as an intermediate in the citric acid cycle. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways, influencing cellular metabolism and energy production.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features

- (4R)-4-hydroxydioxane-3,6-dione : Features a 1,4-dioxane core with hydroxyl and dual ketone groups. The stereochemistry at C4 may enhance chiral recognition in biological systems.

- Dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., Compound 46): Contain a fused pyrido-pyrazine ring system with dual ketones and hydroxyl substituents. The azole-based amide isosteres in such derivatives improve binding affinity to metal ions or enzymes .

- Pomalidomide: A piperidine-2,6-dione derivative with an aromatic nitro group. Its planar structure facilitates intercalation into DNA or protein binding pockets, common in immunomodulatory drugs .

- Dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)]: Combines a tetrahydroquinoline core with two 1,3-dioxane-4,6-dione units.

Physicochemical and Toxicological Properties

- Solubility: The hydroxyl group in this compound may improve aqueous solubility compared to non-polar analogs like meragidone sodium, a mercury-containing theophylline complex with inherent toxicity risks .

- Stability : Spiro-dioxane derivatives exhibit enhanced stability due to restricted rotation, whereas pyrido-pyrazine-diones may degrade under acidic conditions .

Q & A

What are the recommended synthetic routes for (4R)-4-hydroxydioxane-3,6-dione, and how can stereochemical purity be ensured?

Basic Research Question

A scalable synthesis of this compound can be adapted from methods used for structurally related diones. For example, cyclization reactions involving ketones and diols under acidic or enzymatic catalysis are common. A literature-based approach involves heating benzaldehyde derivatives with ethyl acetoacetate in the presence of a base (e.g., K₂CO₃) under nitrogen, followed by purification via flash chromatography . To ensure stereochemical purity, chiral resolution techniques such as enzymatic kinetic resolution or chromatography using chiral stationary phases (e.g., amylose-based columns) are recommended. Intermediate stereochemistry should be verified via X-ray crystallography or circular dichroism (CD) spectroscopy .

What analytical techniques are critical for characterizing this compound's structure and purity?

Basic Research Question

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and detect impurities. For example, coupling constants in ¹H NMR can distinguish axial vs. equatorial substituents in the dioxane ring.

- X-ray Crystallography : Resolve absolute configuration and validate stereochemical assignments, as demonstrated for similar dione derivatives .

- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak® IA) to assess enantiomeric excess (>98% purity is typical for rigorous studies).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect degradation products.

How can researchers design in vitro assays to assess the biological activity of this compound?

Basic Research Question

For neuroprotection studies, adapt protocols from related diones:

- Oxidative Stress Models : Use Glu-HT-22 hippocampal cells to measure anti-ROS/RNS effects via DCFH-DA fluorescence .

- Enzyme Inhibition Assays : Test interactions with targets like ClpP protease (IC₅₀ determination via fluorogenic substrates) .

- Dose-Response Curves : Include positive controls (e.g., N-acetylcysteine for ROS) and validate results across multiple cell lines to rule out cell-specific artifacts.

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictions often arise from variability in experimental conditions or compound purity. Mitigation strategies include:

- Standardized Assay Protocols : Adopt consensus guidelines (e.g., NIH Rigor and Reproducibility criteria) for cell viability, enzyme activity, and ROS measurement.

- Batch Consistency Checks : Use orthogonal purity assays (e.g., HPLC, NMR) for each batch .

- Mechanistic Cross-Validation : Combine in vitro data with in vivo models (e.g., rat MCAO for neuroprotection) and lipidomics to identify confounding factors like off-target lipid modulation .

How to optimize experimental conditions for studying this compound's neuroprotective effects?

Advanced Research Question

Apply the 4R nutrient stewardship framework adapted to experimental variables:

- Right Rate : Titrate compound concentrations using pharmacokinetic modeling (e.g., EC₅₀ from dose-response curves).

- Right Time : Administer pre- vs. post-injury in animal models to identify therapeutic windows .

- Right Place : Use blood-brain barrier (BBB) penetration assays (e.g., PAMPA-BBB) to ensure CNS bioavailability.

- Data Integration : Combine lipidomics (e.g., LC-MS/MS) and molecular docking (e.g., AutoDock Vina) to map mechanism-of-action pathways .

What cheminformatics tools assist in managing research data for this compound?

Advanced Research Question

Leverage FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Repositories : Store spectral data (NMR, MS) in Chemotion or RADAR4Chem .

- Terminology Services : Use NFDI4Chem’s ontology tools to standardize metadata (e.g., IUPAC naming, reaction SMILES) .

- Molecular Modeling : Access PubChem’s computational data (e.g., InChIKey, toxicity predictions) for structure-activity relationship (SAR) studies .

Notes

- References : Avoid non-academic sources (e.g., BenchChem). Prioritize peer-reviewed journals and repositories.

- Data Contradictions : Cross-validate findings using multiple techniques (e.g., in vitro + in vivo + computational).

- Ethical Compliance : Ensure all protocols align with institutional guidelines for animal/human studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.